molecular formula C5H9ClOS B6159497 1-chloro-3-(ethylsulfanyl)propan-2-one CAS No. 34162-91-9

1-chloro-3-(ethylsulfanyl)propan-2-one

Cat. No.: B6159497
CAS No.: 34162-91-9
M. Wt: 152.6
InChI Key:
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Description

1-chloro-3-(ethylsulfanyl)propan-2-one is an organic compound with the molecular formula C5H9ClOS It is a chlorinated ketone with an ethylsulfanyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-3-(ethylsulfanyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-2-one with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-(ethylsulfanyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-chloro-3-(ethylsulfanyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving sulfur-containing substrates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-(ethylsulfanyl)propan-2-one involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the ketone group are key reactive sites that participate in substitution and addition reactions. The ethylsulfanyl group can also undergo oxidation or reduction, leading to the formation of different functional groups.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-3-(methylsulfanyl)propan-2-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    1-chloro-3-(propylsulfanyl)propan-2-one: Contains a propylsulfanyl group.

    1-chloro-3-(butylsulfanyl)propan-2-one: Contains a butylsulfanyl group.

Uniqueness

1-chloro-3-(ethylsulfanyl)propan-2-one is unique due to the specific length and properties of the ethylsulfanyl group. This affects its reactivity and the types of reactions it can undergo compared to similar compounds with different alkyl groups.

Properties

CAS No.

34162-91-9

Molecular Formula

C5H9ClOS

Molecular Weight

152.6

Purity

95

Origin of Product

United States

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